molecular formula C21H17ClN6O B6531884 4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide CAS No. 1019106-09-2

4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No. B6531884
CAS RN: 1019106-09-2
M. Wt: 404.9 g/mol
InChI Key: ZNWBRCFBSAZIGM-UHFFFAOYSA-N
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Description

This compound is a chemical substance that can be identified by its unique CAS No. 1019106-09-2. It is a pyrazole derivative, which is a class of compounds known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of hydrazine-coupled pyrazoles . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often established using high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy . These techniques allow for the identification of the compound’s unique molecular structure.


Chemical Reactions Analysis

Pyrazole derivatives, such as the one , can undergo various chemical reactions. For instance, 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines can be considered important intermediates for the preparation of previously unknown disubstituted 1H-pyrazolo[3,4-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are typically solid at room temperature . They are often soluble in DMSO but insoluble in water .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it is generally recommended to avoid long-term or frequent contact with such compounds, avoid inhaling their dust or solution, and store them in sealed containers away from oxidizing agents and strong acids .

Future Directions

Given the diverse pharmacological effects of pyrazole derivatives, there is significant interest in the development of new derivatives of 1H-pyrazolo[3,4-d]pyrimidines . These compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

4-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O/c1-14-12-13-28(27-14)20-11-10-19(25-26-20)23-17-6-8-18(9-7-17)24-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWBRCFBSAZIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

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